molecular formula C22H22N2O2 B5235437 2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

Cat. No.: B5235437
M. Wt: 346.4 g/mol
InChI Key: VVZAJPWTTXVUSJ-UHFFFAOYSA-N
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Description

2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that features a pyrrolidine ring, a naphthalene core, and an ethyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with pyrrolidine.

    Attachment of the Ethyl(Phenyl)Amino Group: This step involves the reaction of the intermediate compound with ethyl(phenyl)amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene core to a dihydronaphthalene structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced naphthalene compounds, and substituted aromatic compounds.

Scientific Research Applications

2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets. The pyrrolidine ring and naphthalene core play crucial roles in binding to these targets, influencing various biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Naphthalene Derivatives: Compounds such as naphthoquinones and dihydronaphthalenes are structurally related.

Uniqueness

2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(N-ethylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-24(16-10-4-3-5-11-16)20-19(23-14-8-9-15-23)21(25)17-12-6-7-13-18(17)22(20)26/h3-7,10-13H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZAJPWTTXVUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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